4-Tert-butyl-4'-iodobenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

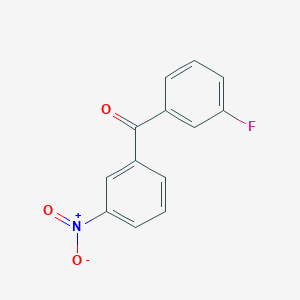

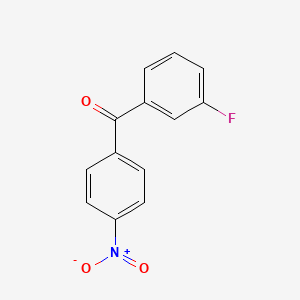

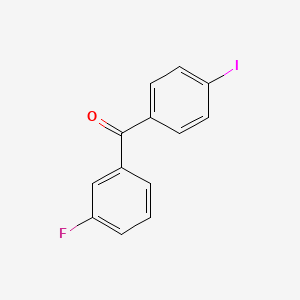

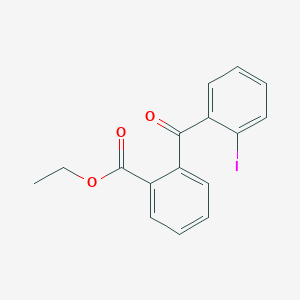

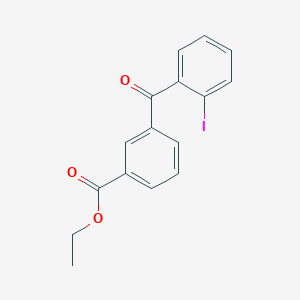

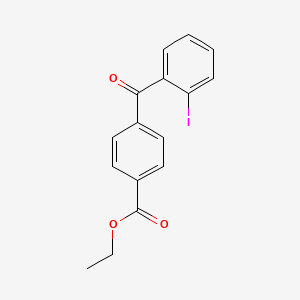

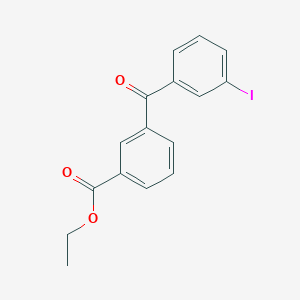

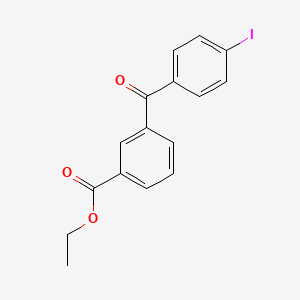

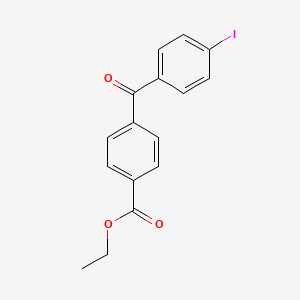

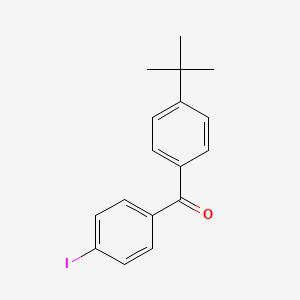

4-Tert-butyl-4’-iodobenzophenone (TIBP) is a synthetic organic compound that belongs to the family of benzophenone derivatives. It is an electron-rich aryl iodide .

Synthesis Analysis

TIBP can be synthesized from tert-butylbenzene or 4-tert-butylbenzoic acid . The yield from these methods is 42.1% and 29.4%, respectively. The tert-butylbenzene-based method is considered more efficient due to its simpler procedures and lower cost compared to the 4-tert-butyl benzoic acid-based method .Molecular Structure Analysis

TIBP contains a total of 37 bonds. There are 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Chemical Reactions Analysis

The Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids has been studied . It participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of fungicide fenpropimorph .Physical And Chemical Properties Analysis

TIBP is a white to almost white powder to crystal with a melting point of 148.0 to 151.0 °C . It has a refractive index of 1.57 and a density of 1.468 g/mL at 25 °C .科学研究应用

Synthesis and Magnetism in Rare-Earth Metal Compounds

A study on tetranuclear and pentanuclear compounds of rare-earth metals utilized 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol in the synthesis process. These compounds displayed various arrangements of metal atoms and showed magnetic interactions and single-molecule magnet behavior (Yadav et al., 2015).

Photolysis and Triplet Energy Dissipation

Research on the photolysis of tert-butyl aroylperbenzoates, including the study of 4-tert-butyl-4'-iodobenzophenone, revealed insights into the rapid intersystem crossing into triplet states and possible mechanisms of intramolecular triplet energy dissipation (Shah et al., 2004).

Antioxidant in Polyethylene Production

2,6-Di-(tert-butyl)-4-methylphenol, a related compound, was studied for its role as an antioxidant in polyethylene production. The research identified an oxidation product from this compound in aged polyethylene film, which is important for understanding the aging and stability of polyethylene materials (Daun et al., 1974).

Hydroperoxide Decomposition

A study on 4,8-di-tert-butyl-2,10-dimethyl-6-phenoxy-dibenzo[d,g]-1,3,6,2-dioxathiaphosphocin, a related compound, explored its ability to decompose hydroperoxides. This research is significant for understanding the mechanisms of antioxidants in various applications (König et al., 1986).

Crystal Structure and DFT Study

A detailed crystal structure and density functional theory (DFT) study of 4-tert-butyl-2,6-dibenzoylphenol provided insights into bond lengths, angles, and crystal packing, which are essential for understanding the properties and applications of these compounds (Gupta et al., 2012).

Bismuth-Based Cyclic Synthesis

Research involving bismuth-based C-H bond activation and CO2 insertion chemistry used 3,5-di-tert-butyl-4-phenol, a similar compound, demonstrating a novel approach for cyclic synthesis in organic chemistry (Kindra & Evans, 2014).

安全和危害

属性

IUPAC Name |

(4-tert-butylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNSQHONWYPAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-4'-iodobenzophenone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。